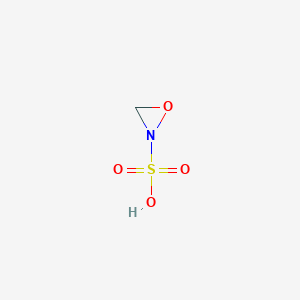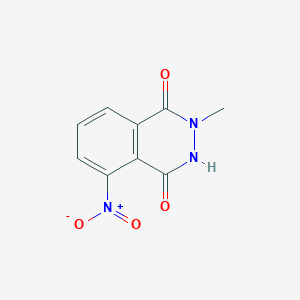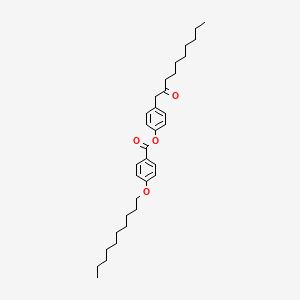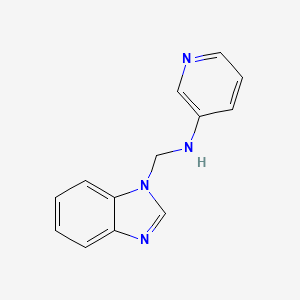
Oxaziridine-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxaziridine-2-sulfonic acid: is a member of the oxaziridine family, which are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms. These compounds are known for their high reactivity due to the strained ring structure and the presence of two electronegative heteroatoms. This compound, in particular, is recognized for its role as a versatile oxidant and nitrogen-transfer reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxaziridine-2-sulfonic acid can be synthesized through the oxidation of imines with peracids. A common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired oxaziridine compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using peracids. The scalability of these reactions is facilitated by the relatively straightforward reaction conditions and the availability of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Oxaziridine-2-sulfonic acid undergoes a variety of chemical reactions, primarily involving oxidation and nitrogen transfer. Key reactions include:
Oxidation: Oxidation of sulfides to sulfoxides and sulfones.
Amination: Transfer of nitrogen to various nucleophiles, including carbon and sulfur nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of mCPBA or other peracids as oxidizing agents.
Amination Reactions: Often carried out in the presence of transition metal catalysts to facilitate the transfer of nitrogen atoms.
Major Products:
Sulfoxides and Sulfones: From the oxidation of sulfides.
Aminated Compounds: From the transfer of nitrogen to nucleophiles.
Applications De Recherche Scientifique
Oxaziridine-2-sulfonic acid has found applications in various fields of scientific research:
Chemistry: Used as a reagent for the oxidation of sulfides and the amination of nucleophiles.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of oxaziridine-2-sulfonic acid involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring facilitates the release of these atoms, making the compound highly reactive. The presence of electron-withdrawing groups, such as the sulfonic acid group, enhances the leaving ability of the nitrogen atom, thereby promoting efficient oxygen and nitrogen transfer reactions .
Comparaison Avec Des Composés Similaires
Diaziridines: Another class of three-membered heterocycles containing nitrogen atoms.
Dioxiranes: Three-membered rings containing two oxygen atoms.
N-Alkyloxaziridines: Oxaziridines with alkyl groups attached to the nitrogen atom
Uniqueness: Oxaziridine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which significantly enhances its reactivity and makes it a powerful oxidant and nitrogen-transfer reagent. This distinguishes it from other oxaziridines and similar compounds, which may not possess the same level of reactivity or versatility in chemical reactions .
Propriétés
Numéro CAS |
143231-82-7 |
|---|---|
Formule moléculaire |
CH3NO4S |
Poids moléculaire |
125.11 g/mol |
Nom IUPAC |
oxaziridine-2-sulfonic acid |
InChI |
InChI=1S/CH3NO4S/c3-7(4,5)2-1-6-2/h1H2,(H,3,4,5) |
Clé InChI |
NHCVJHKSUVKNBY-UHFFFAOYSA-N |
SMILES canonique |
C1N(O1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)

![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)




![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)

